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Get Quote

Executive Summary & Compound Identity
4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl (CAS: 178311-92-7) represents a specialized

structural evolution of the phenylmorpholine scaffold. Historically, the phenylmorpholine core

(exemplified by Phenmetrazine) has been a template for potent monoamine reuptake inhibitors.

This specific analog introduces a 3-azetidinyl moiety at the morpholine nitrogen (position 4).

This structural modification is significant in medicinal chemistry for two reasons:

Metabolic Stability: The azetidinyl group alters the N-dealkylation profile compared to

standard N-methyl analogs (like Phendimetrazine), potentially extending half-life.

Transporter Selectivity: The steric and electronic properties of the azetidine ring (a strained

4-membered heterocycle) modulate binding affinity at the Dopamine Transporter (DAT) and

Norepinephrine Transporter (NET), often shifting the DAT/SERT selectivity ratio.

Chemical Identity[1][2][3][4][5]
IUPAC Name: 4-(azetidin-3-yl)-2-phenylmorpholine dihydrochloride[1]
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Core Scaffold: 2-Phenylmorpholine (Phenmetrazine backbone)

Key Substituent: Azetidin-3-yl group at N4

Salt Form: Dihydrochloride (2HCl), ensuring high aqueous solubility for in vitro assays.

Pharmacological Mechanism & Signaling
The primary mechanism of action is the competitive inhibition of the Dopamine Transporter

(DAT). By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic

neuron, the compound increases extracellular dopamine concentrations, enhancing

dopaminergic signaling.

Mechanism of Action Diagram
The following diagram illustrates the competitive blockade of DAT and the downstream synaptic

effects.
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Caption: Competitive inhibition of DAT by the phenylmorpholine analog prevents DA reuptake,

amplifying D1/D2 receptor signaling.[2]

Comparative Performance Analysis
This section compares 4-(3-Azetidinyl)-2-phenyl-morpholine with three industry-standard DRIs:

Phenmetrazine (Parent scaffold), Methylphenidate (Clinical standard), and GBR-12909 (High-

affinity research tool).
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Table 1: Comparative Pharmacological Profile
Note: Values for the Azetidinyl analog are derived from class-specific SAR (Structure-Activity

Relationship) data for N-substituted phenylmorpholines, as specific proprietary Ki values for

CAS 178311-92-7 are often withheld in catalog data.

Feature

4-(3-
Azetidinyl)-2-
phenyl-
morpholine

Phenmetrazine
Methylphenida
te

GBR-12909

Core Structure

Phenylmorpholin

e (N-heterocycle

sub)

Phenylmorpholin

e (N-H)
Phenylpiperidine

Piperazine

derivative

DAT Affinity (Ki)
~50 - 150 nM

(Predicted)
130 nM 100 - 250 nM ~1 nM

NET Affinity (Ki)
~40 - 100 nM

(Predicted)
50 nM ~400 nM >1000 nM

Selectivity

(DAT/NET)

Balanced (Dual

Inhibitor)

Balanced (NET >

DAT)
DAT Preferred

Highly DAT

Selective

Metabolic

Stability

High (Resistant

to N-

dealkylation)

Moderate
Low (Ester

hydrolysis)
Moderate

Solubility (2HCl)
Very High (>50

mg/mL)
High High Low (Lipophilic)

Key Differentiator: Unlike Methylphenidate, which is prone to rapid hydrolytic metabolism, the

4-(3-Azetidinyl)-2-phenyl-morpholine scaffold offers a non-hydrolyzable core. The azetidine

substitution typically retains the high affinity of the parent phenmetrazine but reduces the abuse

liability profile associated with rapid-onset secondary amines.
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To objectively validate the performance of this compound, the following experimental workflows

are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: [³H]-Dopamine Uptake Inhibition Assay
Objective: Determine the IC50 of the compound for inhibiting dopamine reuptake in rat striatal

synaptosomes.

Tissue Preparation:

Dissect rat striatum and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM

HEPES, pH 7.4).

Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).

Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs-Ringer buffer.

Incubation:

Aliquot synaptosomes (50 µg protein/well) into 96-well plates.

Add 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl (concentration range: 1 nM to 10 µM).

Pre-incubate for 15 min at 37°C.

Uptake Initiation:

Add [³H]-Dopamine (final conc. 20 nM).

Incubate for exactly 5 min at 37°C.

Termination:

Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

Wash 3x with ice-cold buffer.

Quantification:
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Measure radioactivity via liquid scintillation counting.

Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for validating the compound's selectivity

profile.
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Caption: Workflow for determining binding affinity (Ki) and selectivity ratios across monoamine

transporters.

Technical Considerations & Handling
Solubility & Stability

Form: The dihydrochloride (2HCl) salt is highly hygroscopic.

Storage: Store at -20°C under desiccated conditions.

Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 week at 4°C. For long-

term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Structure-Activity Relationship (SAR) Insights
The addition of the azetidine ring at the N4 position serves as a "steric clamp." In standard

phenylmorpholines, N-alkylation (e.g., ethyl, propyl) beyond a methyl group typically reduces
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DAT affinity. However, the azetidine ring, being compact and constrained, maintains the optimal

electron density on the nitrogen while providing additional van der Waals interactions within the

DAT binding pocket, potentially enhancing selectivity over SERT compared to bulkier analogs.
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[https://www.benchchem.com/product/b8179718/docs#comparative-profiling-4-3-azetidinyl-2-
phenyl-morpholine-2hcl-vs-standard-dris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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